4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide
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Overview
Description
- It contains a benzotriazine ring system, which is a heterocyclic compound composed of a triazine ring fused to a benzene ring.
- The compound’s structure includes an amide group (CONH2) attached to the benzamide moiety.
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide: is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 3-aminobenzoic acid with 4-oxo-1,2,3-benzotriazine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., acetic acid or acetonitrile).
Industrial Production: While not widely used industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Reagents like sodium hydroxide, hydrazine, and acetic anhydride are often employed.
Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited industrial applications, but it contributes to the development of novel compounds.
Mechanism of Action
- The exact mechanism of action remains an area of study.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds: Other benzotriazine derivatives, such as 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate, and (4-oxo-1,2,3-benzotriazin-3-yl)methyl acetate.
Uniqueness: The specific amide substitution pattern and its potential biological activities set it apart.
Properties
Molecular Formula |
C17H15N5O3 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
4-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N5O3/c18-16(24)11-5-7-12(8-6-11)19-15(23)9-10-22-17(25)13-3-1-2-4-14(13)20-21-22/h1-8H,9-10H2,(H2,18,24)(H,19,23) |
InChI Key |
CKXDXJRMLUSEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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